molecular formula C22H25NO4 B8229348 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-

Cat. No.: B8229348
M. Wt: 367.4 g/mol
InChI Key: DCJNGDMCTLPUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is a derivative of glycine, an amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-methylbutyl substituent. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- typically involves the following steps:

    Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Alkylation: The protected glycine is then alkylated with 3-methylbutyl bromide in the presence of a base like potassium carbonate to introduce the 3-methylbutyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 3-methylbutyl group.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Deprotection: Glycine derivatives without the Fmoc group.

    Substitution: Substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during peptide chain elongation. The 3-methylbutyl group can influence the hydrophobicity and steric properties of the resulting peptides, affecting their biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar structure but without the 3-methylbutyl group.

    Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar protecting group but with alanine instead of glycine.

Uniqueness

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is unique due to the presence of both the Fmoc protecting group and the 3-methylbutyl substituent, which provides distinct hydrophobic and steric properties, making it valuable in specific peptide synthesis applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(2)11-12-23(13-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJNGDMCTLPUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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